molecular formula C16H15FO B1327420 3'-Fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-67-5

3'-Fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327420
CAS No.: 898790-67-5
M. Wt: 242.29 g/mol
InChI Key: VOLCSWIAMGGFOC-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15FO It is a derivative of propiophenone, characterized by the presence of a fluoro group at the 3’ position and a methyl group at the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3-methylphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for 3’-Fluoro-3-(3-methylphenyl)propiophenone are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3-methylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate biochemical pathways through its structural features.

Comparison with Similar Compounds

Similar Compounds

    3’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure with a methyl group at the 2 position.

    4-Methylpropiophenone: Lacks the fluoro group but has a methyl group at the 4 position.

    3-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group instead of a single fluoro group.

Uniqueness

3’-Fluoro-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the fluoro and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCSWIAMGGFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644073
Record name 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-67-5
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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